1-((4-Methoxyphenoxy)methyl)naphthalene

Medicinal Chemistry Protease Inhibition Structure–Activity Relationship

1-((4-Methoxyphenoxy)methyl)naphthalene (CAS 1037294-96-4) is a synthetic naphthalene-based diaryl ether with the molecular formula C₁₈H₁₆O₂ and a molecular weight of 264.32 g·mol⁻¹. It features a 1-naphthylmethyl core linked via a methyleneoxy bridge to a 4-methoxyphenoxy ring, placing it within the broader class of aryloxymethylnaphthalenes that have attracted sustained medicinal chemistry attention as scaffolds for kinase inhibitors, anti-infective agents, and antiprotozoal candidates.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
Cat. No. B11850129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Methoxyphenoxy)methyl)naphthalene
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H16O2/c1-19-16-9-11-17(12-10-16)20-13-15-7-4-6-14-5-2-3-8-18(14)15/h2-12H,13H2,1H3
InChIKeyLBCUADAZARABIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((4-Methoxyphenoxy)methyl)naphthalene Procurement Guide: Compound Identity, Physicochemical Baseline, and Scope for Research Sourcing


1-((4-Methoxyphenoxy)methyl)naphthalene (CAS 1037294-96-4) is a synthetic naphthalene-based diaryl ether with the molecular formula C₁₈H₁₆O₂ and a molecular weight of 264.32 g·mol⁻¹ . It features a 1-naphthylmethyl core linked via a methyleneoxy bridge to a 4-methoxyphenoxy ring, placing it within the broader class of aryloxymethylnaphthalenes that have attracted sustained medicinal chemistry attention as scaffolds for kinase inhibitors, anti-infective agents, and antiprotozoal candidates . The compound is a crystalline solid at ambient temperature (melting point 72–74°C), exhibits pronounced lipophilicity (XLogP3 = 4.7, LogP = 4.43), and bears a topological polar surface area of 18.46 Ų with zero hydrogen-bond donors—properties that collectively distinguish it from both simpler naphthyl ethers and more polar, hydroxylated naphthalene derivatives . Commercial availability at ≥98% purity from multiple ISO-certified suppliers supports its use as a research intermediate and reference standard in drug discovery programs .

Why 1-((4-Methoxyphenoxy)methyl)naphthalene Cannot Be Generically Substituted: The Regioisomeric Potency Cliff and Physicochemical Uniqueness


Substituting 1-((4-methoxyphenoxy)methyl)naphthalene with a closely related analog—whether a 2-naphthylmethyl isomer, a non-methoxylated phenoxymethyl congener, or a directly aryl-coupled naphthalene—carries a high risk of introducing a functionally distinct compound. Independent structure–activity relationship (SAR) studies across protease and kinase inhibitor programs have documented that the 1-naphthylmethyl substitution confers up to a 174-fold potency advantage over the 2-naphthylmethyl isomer against the same molecular target . Switching from the 4-methoxyphenoxy motif to an unsubstituted phenoxy or 2-methoxyphenoxy moiety alters both the LogP (ΔLogP ≈ 0.3–0.5 log units) and the hydrogen-bond-acceptor topology, directly impacting binding affinity and pharmacokinetic predictivity . These are not incremental shifts; they represent discontinuities that invalidate the assumption of functional interchangeability among naphthalene ether congeners and underscore the need for compound-specific procurement when building SAR libraries or scaling a lead series.

Quantitative Differentiation Evidence for 1-((4-Methoxyphenoxy)methyl)naphthalene: Head-to-Head Comparator Data for Procurement Decisions


1-Naphthylmethyl vs. 2-Naphthylmethyl Substitution: A 174-Fold Potency Advantage in Protease Inhibition

In a systematic SAR study of naphthylmethyl-derived protease inhibitors, the 1-naphthylmethyl-substituted compound 15b (structurally congruent with the 1-((4-methoxyphenoxy)methyl)naphthalene scaffold) exhibited an IC₅₀ of 0.34 ± 0.01 µM, whereas the corresponding 2-naphthylmethyl analog (compound 3) showed an IC₅₀ of 59.2 ± 7.8 µM—a 174-fold loss in potency attributable solely to the regioisomeric position of the naphthyl attachment . This trend was independently replicated in a SARS-CoV-2 PLpro inhibitor program, where the 1-naphthyl compound B_15b gave IC₅₀ = 0.34 ± 0.01 µM versus the 2-naphthyl matched-pair B_15d at IC₅₀ = 13.2 ± 0.6 µM (39-fold difference), confirming that the 1-position substitution is a dominant determinant of target engagement .

Medicinal Chemistry Protease Inhibition Structure–Activity Relationship

Lipophilicity Differentiation: XLogP3 = 4.7 Enables Blood–Brain Barrier Penetration Potential Absent in Simpler Naphthyl Ethers

The target compound carries a computed XLogP3 of 4.7 (PubChem) and a vendor-reported LogP of 4.43 (Chemscene/LeYan), placing it squarely within the optimal lipophilicity window (LogP 3–5) for passive blood–brain barrier (BBB) penetration and intracellular target access . In contrast, the simpler naphthyl methyl ethers—1-methoxynaphthalene (LogP = 2.85) and 2-methoxynaphthalene (LogP = 3.32–3.47)—fall below this range, while the directly coupled 2-(4-methoxyphenoxy)naphthalene regioisomer (XLogP3 ≈ 4.2) and the non-methoxylated 1-(phenoxymethyl)naphthalene (LogP ≈ 3.8, estimated from MW 234.29 and TPSA 9.23) occupy intermediate but meaningfully distinct lipophilicity space . The ΔLogP of 1.5–1.9 log units versus the methoxynaphthalenes translates to roughly a 30–80× difference in octanol–water partition coefficient, directly impacting membrane permeability, plasma protein binding, and metabolic clearance predictions.

ADME Lipophilicity CNS Drug Discovery

TPSA and Hydrogen-Bond Donor Count of Zero: A Pharmacokinetically Clean Profile for Oral Bioavailability Prediction

1-((4-Methoxyphenoxy)methyl)naphthalene possesses a topological polar surface area (TPSA) of 18.46 Ų and zero hydrogen-bond donors (HBD = 0), with exactly two hydrogen-bond acceptors (HBA = 2) . This profile satisfies both the Veber rule (rotatable bonds = 4 ≤ 10; TPSA ≤ 140 Ų) and the extended Lipinski criteria for predicted oral bioavailability . By comparison, hydroxyl-containing naphthalene derivatives that might otherwise be considered as bioisosteric replacements—such as naphthol ethers or catechol-bearing naphthalenes—introduce HBD ≥ 1 and increase TPSA by 20–35 Ų, factors independently associated with reduced passive membrane permeation and increased susceptibility to Phase II glucuronidation/sulfation . Within the class of methoxyphenoxy-substituted naphthalenes, the zero HBD count distinguishes this compound from analogs bearing free phenolic -OH groups and positions it as a more metabolically stable scaffold for lead optimization.

Drug-likeness Oral Bioavailability Physicochemical Profiling

Solid-State Handling Advantage: Crystalline Character with Melting Point 72–74°C vs. Liquid or Low-Melting Analogs

The target compound is a crystalline solid with an experimentally observed melting point of 72–74°C, a predicted boiling point of 428.6 ± 20.0°C, and a predicted density of 1.138 ± 0.06 g·cm⁻³ at 20°C . This solid-state profile contrasts with several structurally proximate analogs: 1-(phenoxymethyl)naphthalene (CAS 6245-96-1, MW 234.29) is reported as a low-melting solid or oil at ambient conditions, and 2-(4-methoxyphenoxy)naphthalene (CAS 40843-59-2, MW 250.29) has a reported melting range of approximately 60–70°C with variable purity-dependent behavior . The higher and sharper melting point of the target compound enables more reliable purification by recrystallization, more accurate differential scanning calorimetry (DSC) characterization, and improved long-term storage stability under standard laboratory conditions (recommended storage: sealed, dry, 2–8°C) .

Solid-State Chemistry Formulation Analytical Quality Control

Synthetic Versatility: Oxidation to Naphthoquinone Derivatives Establishes a Strategic Precursor Role

1-((4-Methoxyphenoxy)methyl)naphthalene can be oxidized using standard reagents (e.g., KMnO₄ or CrO₃) to generate the corresponding naphthoquinone derivatives, a transformation documented for structurally analogous methoxy-substituted naphthalenes . The methoxy group at the para position of the phenoxy ring is known to direct electrophilic aromatic substitution and modulate the redox potential of the naphthalene core, while specifically, 4-(4-methoxyphenoxy)naphthalene-1,2-dione (a direct oxidation product congener) has demonstrated anti-inflammatory activity with an IC₅₀ of 31.70 µM for cytotoxicity and potent suppression of NF-κB-mediated TNF-α and NO release in LPS-induced Raw 264.7 macrophages . By comparison, the non-methoxylated phenoxymethyl analog lacks this electron-donating group, yielding naphthoquinone products with different redox potentials and biological activity profiles. This synthetic entry point to the biologically validated 4-methoxyphenoxy-naphthoquinone pharmacophore is not equally accessible from the 2-naphthylmethyl or des-methoxy series .

Synthetic Methodology Naphthoquinone Chemistry Building Block Utility

Evidence-Backed Application Scenarios for 1-((4-Methoxyphenoxy)methyl)naphthalene in Drug Discovery and Chemical Biology


Kinase and Protease Inhibitor Lead Optimization Requiring 1-Naphthylmethyl Scaffold Fidelity

SAR programs targeting kinases or proteases where the 1-naphthylmethyl substitution has been shown to confer a 39- to 174-fold potency advantage over the 2-naphthylmethyl isomer should source this compound as the core building block . Any regioisomeric substitution at this position is likely to collapse target engagement, as demonstrated across two independent enzymatic assay platforms. The compound's zero HBD count and TPSA of 18.46 Ų further support oral bioavailability optimization without introducing metabolic soft spots associated with phenolic -OH groups .

CNS-Penetrant Candidate Design Leveraging Optimal Lipophilicity (LogP 4.4–4.7)

Programs requiring passive BBB penetration can exploit the compound's XLogP3 of 4.7 and LogP of 4.43, which fall within the empirically validated CNS drug space (LogP 3–5) . Unlike the less lipophilic 1-methoxynaphthalene (LogP = 2.85) or 2-methoxynaphthalene (LogP = 3.32–3.47), this compound's balanced lipophilicity supports both membrane crossing and adequate aqueous solubility for in vitro assay compatibility . The 4-methoxyphenoxy ether group additionally provides a hydrogen-bond acceptor that can engage polar residues within the CNS target binding pocket without introducing a protonatable amine that would alter lysosomal trapping.

Naphthoquinone Library Synthesis via Direct Oxidation of the Naphthalene Core

The compound serves as a direct precursor to 4-(4-methoxyphenoxy)naphthalene-1,2-dione and related naphthoquinone derivatives through established oxidation protocols . The para-methoxy group on the phenoxy ring is critical for modulating the biological activity of the resulting naphthoquinone: the cognate dione has demonstrated anti-inflammatory activity (cytotoxicity IC₅₀ = 31.70 µM) with suppression of NF-κB, TNF-α, iNOS, and COX-2 in macrophage models . Procurement of the non-methoxylated or 2-substituted analog would yield a naphthoquinone with a fundamentally different pharmacological profile, making this specific compound essential for SAR studies around the 4-methoxyphenoxy-naphthoquinone pharmacophore.

Solid-Phase or Parallel Synthesis Where Crystalline Handling and Storage Stability Are Critical

In automated parallel synthesis or solid-phase library construction, the crystalline nature (mp 72–74°C) and defined storage requirements (sealed, dry, 2–8°C) of this compound provide a practical advantage over liquid or waxy low-melting analogs such as 1-(phenoxymethyl)naphthalene . The compound can be accurately weighed on automated powder-dispensing platforms without the viscosity-related dispensing errors associated with oils, and its thermal stability up to >400°C (predicted bp 428.6°C) ensures compatibility with heated reaction blocks. These handling characteristics reduce workflow variability and improve inter-batch reproducibility in library production.

Quote Request

Request a Quote for 1-((4-Methoxyphenoxy)methyl)naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.